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Compound of Interest

Compound Name: Boc-(R)-alpha-benzyl-proline

Cat. No.: B112923

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-(R)-
alpha-benzyl-proline, a valuable chiral building block in synthetic organic chemistry and drug
discovery. Due to the limited availability of published experimental spectra for this specific
compound, this guide presents a combination of predicted data based on closely related
analogs and general experimental protocols for its characterization.

Chemical Properties
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Property

Value

Reference

Chemical Name

(2R)-2-benzyl-1-[(2-
methylpropan-2-
yl)oxycarbonyl]pyrrolidine-2-

carboxylic acid

[1]

Boc-(R)-a-benzylproline, Boc-

Synonyms R-a-Bzl-Pro-OH, N-Boc-(R)-2- [2]
Benzyl-proline

CAS Number 706806-60-2 [2]

Molecular Formula C17H23NOa [2]

Molecular Weight 305.37 g/mol [2]

Appearance White to off-white solid [2]

Melting Point 154-156 °C [2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Boc-(R)-alpha-benzyl-

proline. The *H and 3C NMR data are predicted based on the analysis of similar structures,

such as N-benzyl-L-proline[3] and other Boc-protected amino acids. The IR and MS data are

based on general principles and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted *H NMR Spectral Data for Boc-(R)-alpha-benzyl-proline in CDCIs
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Chemical Shift (3)

opm Multiplicity Number of Protons  Assignment
~7.35-7.20 m 5H Aromatic (benzyl)
~4.0-3.8 m 1H Proline CH
~35-33 m 2H Proline CH2
~3.2&29 d 2H Benzyl CHz
~24-1.8 m 4H Proline CH2
~1.45 s 9H Boc (tert-butyl)

Table 2.2: Predicted 13C NMR Spectral Data for Boc-(R)-alpha-benzyl-proline in CDCIs

Chemical Shift (6) ppm

Assignment

~175-173 Carboxylic acid C=0

~ 155 Boc C=0

~ 135 Aromatic C (quaternary)
~130 - 127 Aromatic CH

~ 80 Boc C(CHs)s

~ 68 Proline Ca

~ 58 Proline CH2

~ 40 Benzyl CH2

~30-25 Proline CH2

~ 28 Boc CHs

Infrared (IR) Spectroscopy

Table 2.3: Predicted IR Absorption Bands for Boc-(R)-alpha-benzyl-proline
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Wavenumber (cm~?)

Functional Group

3300 - 2500 (broad)

O-H stretch (carboxylic acid)

~ 3030 C-H stretch (aromatic)

~ 2975, 2870 C-H stretch (aliphatic)

~ 1740 C=0 stretch (Boc carbonyl)
~ 1710 C=0 stretch (carboxylic acid)

~ 1600, 1495, 1450

C=C stretch (aromatic)

~ 1400 - 1150

C-N stretch, C-O stretch

Mass Spectrometry (MS)

Table 2.4: Predicted Mass Spectrometry Data for Boc-(R)-alpha-benzyl-proline

m/z lon

306.17 [M+H]*

328.15 [M+Na]*

250.13 [M - C4HoO]* (loss of tert-butoxy)
204.12 [M - Boc]*

91.05 [C7H7]* (benzyl)

Experimental Protocols

Synthesis of Boc-(R)-alpha-benzyl-proline[2]

A general procedure for the synthesis involves the reaction of (R)-2-benzylpyrrolidine-2-

carboxylic acid with di-tert-butyl dicarbonate (Bocz0).

o Step 1: A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid and tetramethylammonium

hydroxide pentahydrate in acetonitrile is stirred under a nitrogen atmosphere.
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Step 2: Di-tert-butyl dicarbonate (Boc20) is added to the mixture.

Step 3: The reaction mixture is stirred for an extended period, with a second portion of
Boc20 added after 48 hours.

Step 4: The reaction mixture is concentrated under reduced pressure.

Step 5: The resulting residue is partitioned between ether and water.

Step 6: The aqueous phase is washed with ether and then acidified with aqueous citric acid.

Step 7: The acidified aqueous solution is extracted with ethyl acetate.

Step 8: The combined organic phases are washed with brine, dried over anhydrous
magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Reactants
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Caption: Synthetic workflow for Boc-(R)-alpha-benzyl-proline.
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NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Boc-(R)-alpha-benzyl-proline in approximately
0.7 mL of deuterated chloroform (CDCIs).

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher.
o Number of scans: 16-32.
o Relaxation delay: 1-2 seconds.

e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher.
o Number of scans: 1024 or more.
o Relaxation delay: 2-5 seconds.

o Data Processing: Process the spectra using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak.

IR Spectroscopy

o Sample Preparation (KBr Pellet):

o Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate
mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:
o Spectrometer: FT-IR spectrometer.

o Spectral Range: 4000-400 cm~1,
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o Resolution: 4 cm™1.

o Number of Scans: 16-32.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

» Data Acquisition:
o Technique: Electrospray ionization (ESI) is a common method for this type of molecule.

o Mode: Positive ion mode is typically used to observe [M+H]* and [M+Na]* ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Boc-(R)-alpha-
benzyl-proline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112923#spectroscopic-data-for-boc-r-alpha-benzyl-
proline-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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